Cas no 121282-70-0 (tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate)

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate structure
121282-70-0 structure
Product Name:tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
كاس عدد:121282-70-0
وسط:C11H21NO3
ميغاواط:215.289343595505
MDL:MFCD04974283
CID:133294
PubChem ID:10921888
Update Time:2024-11-03

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
    • Carbamic acid,N-[(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, rel-
    • tert-butyl 2-hydroxycyclohexylcarbamate
    • (+/-)-trans-(1-pyrrolidinyl)cyclopentan-2-ol
    • (1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-ol
    • (1S,2S)-1-hydroxy-2-tert-butoxycarbonylamino-cyclohexane
    • (1S,2S)-2
    • (1S,2S)-2-tert-Butoxycarbonylamino-1-cyclohexanol
    • 2-(pyrrolidin-1-yl)cyclopentanol
    • AK-95886
    • KB-61863
    • RL03170
    • SBB051145
    • tert-butyl (1S,2S)-N-(2-hydroxycyclohexyl)carbamate
    • trans-2-(pyrrolidin-1-yl)cyclopentanol
    • trans-2-(tert-Butoxycarbonylamino)-cyclohexanol
    • 1R,2R-Boc-2-aMinocyclohexanol
    • trans-N-Boc-2-aminocyclohexanol
    • tert-Butyl (trans-2-hydroxycyclohexyl)
    • tert-butyl (2-hydroxycyclohexyl)carbaMate
    • tert-butyl (1R,2R)-2-hydroxycyclohexylcarbamate
    • Boc-(+/-)-trans-2-aminocyclohexanol
    • tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
    • (1R,2R)-trans-N-Boc-2-aminocyclohexanol
    • tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
    • trans-1-(Boc-Amino)-2-hydroxycyclohexane
    • trans-2-(Boc-amino)cyclohexanol
    • PubChem19549
    • XVROWZPERFUOCE-RKDXNWHRSA-N
    • tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
    • EN300-154306
    • Carbamic acid, N-[(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
    • tert-butyl(1R,2R)-2-hydroxycyclohexylcarbamate
    • AKOS015911497
    • A850192
    • EN300-1272081
    • SCHEMBL1670964
    • racemic (trans-2-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
    • 155975-19-2
    • racemic trans-(2-hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
    • rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
    • (1R,2R) (2-Hydroxycyclohexyl)-carbamic acid tert-butyl ester
    • Carbamic acid, [(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
    • Trans-tert-butyl 2-hydroxycyclohexyl)carbamate
    • (1R,2R)-1-(Boc-Amino)-2-hydroxycyclohexane
    • J-524324
    • 121282-70-0
    • (1R, 2R)-N-tert-Butoxycarbonyl-2-hydroxycyclohexylamine
    • CS-0058568
    • A883606
    • DS-3672
    • tert-butyl((1R,2R)-2-hydroxycyclohexyl)carbamate
    • AM9705
    • trans-tert-butyl 2-hydroxycyclohexylcarbamate
    • P15625
    • (1R,2R)-trans-N-Boc-2-aminocyclohexanol, >=95.0% (GC)
    • (1R,2R)-N-Boc-2-Aminocyclohexanol
    • tert-Butyl (1R,2R)-2-hydroxycyclohexyl;trans-2-(Boc-amino)cyclohexanol
    • MFCD11656036
    • MFCD04974283
    • Carbamic acid, (2-hydroxycyclohexyl)-, 1,1-dimethylethyl ester, trans- (ZCI)
    • Carbamic acid, [(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, rel- (9CI)
    • rel-1,1-Dimethylethyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate (ACI)
    • MDL: MFCD04974283
    • نواة داخلي: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
    • مفتاح Inchi: XVROWZPERFUOCE-RKDXNWHRSA-N
    • ابتسامات: O[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 215.15214353g/mol
  • النظائر كتلة واحدة: 215.15214353g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 3
  • تعقيدات: 222
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 2
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 58.6
  • إكسلوغ 3: 1.6

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate أمن المعلومات

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM116671-10g
trans-2-(Boc-amino)cyclohexanol
121282-70-0 95%
10g
$280 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-50mg
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
50mg
56.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-200mg
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
200mg
135.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-1g
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
1g
372.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-250mg
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
250mg
¥98.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-1g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
1g
¥246.00 2022-09-29
abcr
AB436203-250 mg
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
250mg
€93.80 2023-04-23
abcr
AB436203-1 g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
1g
€140.00 2023-04-23
abcr
AB436203-5 g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
5g
€290.50 2023-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-5g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
5g
¥913.00 2022-09-29

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Triethylamine ,  Palladium Solvents: Ethyl acetate ;  overnight, rt
المراجع
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds
Li, Rongti; Jansen, Daniel J.; Datta, Apurba, Organic & Biomolecular Chemistry, 2009, 7(9), 1921-1930

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
المراجع
One-pot transformation of the azido-group to the N-(tert-butoxycarbonyl)amino group
Saito, Seiki; Nakajima, Hitoshi; Inaba, Masami; Moriwake, Toshio, Tetrahedron Letters, 1989, 30(7), 837-8

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, reflux
1.2 4 h, rt
المراجع
Synthesis of annulated 1,4-dioxanes and perhydro-1,4-oxazines by domino-Wacker-carbonylation and domino-Wacker-Mizoroki-Heck reactions
Tietze, Lutz F.; Heins, Arne; Soleiman-Beigi, Mohammad; Raith, Christian, Heterocycles, 2009, 77(2), 1123-1146

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  rt
1.2 Solvents: Dichloromethane ;  rt; 1 h, rt
المراجع
Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates
Ferrari, Thomas ; Blum, Caitlin ; Amini-Rentsch, Lara; Brodard, Pierre; Dabros, Michal ; et al, Organic Process Research & Development, 2022, 26(9), 2614-2623

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane
المراجع
Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis
Rantanen, Toni, 2007, , ,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Tetrahydrofuran
المراجع
From vicinal azido alcohols to Boc-amino alcohols or oxazolidinones, with trimethylphosphine and Boc2O or CO2
Ariza, X.; Pineda, O.; Urpi, F.; Vilarrasa, J., Tetrahedron Letters, 2001, 42(30), 4995-4999

طريقة الإنتاج 7

رد فعل الشرط
1.1 Catalysts: Iodine ;  5 min, rt
المراجع
Revisiting Iodine-Mediated N-tert-Butoxycarbonylation of Amines
Murthia, Ponugubati R. K.; Kumar, Gondrala P.; Rambabua, Dandela; Rao, Mandava V. B.; Pal, Manojit, Current Catalysis, 2014, 3(1), 47-52

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  15 min, 0 °C; 10 min, 0 °C
1.2 0 °C → rt
المراجع
An efficient reduction protocol for the synthesis of β-hydroxycarbamates from β-nitro alcohols in one pot: a facile synthesis of (-)-β-conhydrine
Saikia, Partha Pratim; Baishya, Gakul; Goswami, Abhishek; Barua, Nabin C., Tetrahedron Letters, 2008, 49(46), 6508-6511

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: Methanol ;  rt
المراجع
Discovery of novel hydantoins as selective non-hydroxamate inhibitors of tumor necrosis factor-α converting enzyme (TACE)
Sheppeck, James E.; Gilmore, John L.; Yang, Anle; Chen, Xiao-Tao; Xue, Chu-Biao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1413-1417

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Raw materials

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Preparation Products

الموردين الموصى بهم
NewCan Biotech Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
NewCan Biotech Limited
Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Inner Mongolia Xinhong Biological Technology Co., Ltd